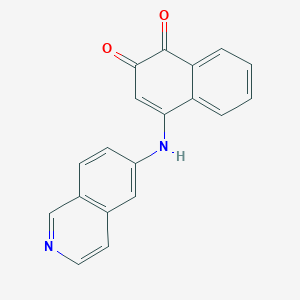

4-(Isoquinolin-6-ylamino)naphthalene-1,2-dione

Descripción general

Descripción

YZ129 es un compuesto novedoso que ha llamado la atención significativa en la comunidad científica debido a sus potentes propiedades anticancerígenas, particularmente contra el glioblastoma, una forma altamente agresiva de cáncer cerebral. Este compuesto funciona como un inhibidor de la vía de la proteína de choque térmico 90 (HSP90)-calcineurina-factor nuclear de células T activadas (NFAT), que es crucial en la proliferación y supervivencia de las células cancerosas .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de YZ129 implica múltiples pasos, comenzando con la preparación de la estructura principal a través de una serie de reacciones orgánicas. La ruta sintética exacta y las condiciones de reacción son propietarias y no se han revelado completamente en la literatura pública. Se sabe que la síntesis involucra el uso de técnicas basadas en imágenes de alto contenido para detectar inhibidores que se dirigen a varias vías protooncogénicas en células cancerosas vivas .

Métodos de producción industrial: La producción industrial de YZ129 probablemente implicaría técnicas de síntesis orgánica a gran escala, asegurando alta pureza y rendimiento. El compuesto se produce típicamente en forma sólida y se almacena a bajas temperaturas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: YZ129 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: YZ129 se puede oxidar en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: El compuesto también puede experimentar reacciones de reducción, aunque estas son menos comunes.

Sustitución: YZ129 puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la sustitución deseada.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que las reacciones de sustitución pueden producir una amplia gama de análogos sustituidos .

Aplicaciones Científicas De Investigación

YZ129 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar la vía HSP90-calcineurina-NFAT y su papel en la biología de las células cancerosas.

Biología: Se emplea en la investigación para comprender los mecanismos moleculares del glioblastoma y otros cánceres.

Medicina: Investigado como un posible agente terapéutico para el tratamiento del glioblastoma, especialmente en casos donde otros tratamientos han fallado debido a la resistencia a los medicamentos

Mecanismo De Acción

YZ129 ejerce sus efectos uniéndose directamente a la proteína de choque térmico 90 (HSP90), inhibiendo su efecto de chaperona en la calcineurina. Esta inhibición evita la translocación nuclear del factor nuclear de células T activadas (NFAT), un factor de transcripción clave involucrado en la proliferación de células cancerosas. Además, YZ129 suprime otras vías protooncogénicas, incluida la hipoxia, la glucólisis y el eje fosfoinositol 3-quinasa (PI3K)/proteína quinasa B (AKT)/diana mecánica de la rapamicina (mTOR) .

Compuestos similares:

Geldanamicina: Otro inhibidor de HSP90 con propiedades anticancerígenas.

17-AAG (17-alilamino-17-desmetoxigeldanamicina): Un derivado de la geldanamicina con propiedades farmacológicas mejoradas.

PU-H71: Un inhibidor de HSP90 con estructura de purina con potente actividad anticancerígena.

Singularidad de YZ129: YZ129 es único debido a su doble inhibición de la vía HSP90-calcineurina-NFAT y otras vías protooncogénicas. Este enfoque multiobjetivo mejora su potencial terapéutico contra el glioblastoma, particularmente en casos donde otros tratamientos han fallado debido a la resistencia a los medicamentos .

Comparación Con Compuestos Similares

Geldanamycin: Another HSP90 inhibitor with anti-cancer properties.

17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.

PU-H71: A purine-scaffold HSP90 inhibitor with potent anti-cancer activity.

Uniqueness of YZ129: YZ129 is unique due to its dual inhibition of the HSP90-calcineurin-NFAT pathway and other proto-oncogenic pathways. This multi-targeted approach enhances its therapeutic potential against glioblastoma, particularly in cases where other treatments have failed due to drug resistance .

Actividad Biológica

4-(Isoquinolin-6-ylamino)naphthalene-1,2-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- IUPAC Name: this compound

- Molecular Formula: C15H12N2O2

- Molecular Weight: 252.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets and induce various biochemical pathways. Its mechanism of action may involve:

- Induction of Apoptosis: Similar compounds have shown the ability to induce programmed cell death in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .

- Inhibition of Tubulin Polymerization: The compound may inhibit microtubule dynamics, leading to cell cycle arrest and apoptosis in cancerous cells .

- Electrophilic Character: Its ability to form covalent bonds with biological macromolecules can lead to significant alterations in cellular functions .

Anticancer Properties

Research indicates that derivatives of naphthoquinones, including this compound, exhibit potent anticancer properties. Studies have shown that these compounds can:

- Induce apoptosis in various cancer cell lines.

- Cause cell cycle arrest at specific phases (e.g., G2/M phase) through disruption of microtubule dynamics .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | TBD | Induces apoptosis via ROS and tubulin inhibition |

| 5-Amino-6-nitro-1,3-benzodioxole | HeLa | 10 | Mitochondrial depolarization |

| Lawsone | MCF7 | 15 | Topoisomerase II inhibition |

Antimicrobial Activity

Naphthoquinone derivatives have also been studied for their antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth.

Table 2: Antimicrobial Activity

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | Disruption of cell membrane integrity |

| Juglone | Escherichia coli | 20 | ROS generation |

Case Studies

-

Case Study on Anticancer Activity : A study evaluated the effects of various naphthoquinone derivatives on A549 lung cancer cells. The results indicated that compounds similar to this compound significantly reduced cell viability through apoptosis induction.

"The treatment led to a marked increase in ROS levels and a decrease in mitochondrial membrane potential" .

-

Case Study on Antimicrobial Effects : Another investigation focused on the antimicrobial properties against Gram-positive bacteria. The study found that the compound exhibited substantial inhibitory effects on bacterial growth.

"The compound's ability to disrupt bacterial membranes was evident from the leakage of cytoplasmic contents" .

Propiedades

Fórmula molecular |

C19H12N2O2 |

|---|---|

Peso molecular |

300.3 g/mol |

Nombre IUPAC |

4-(isoquinolin-6-ylamino)naphthalene-1,2-dione |

InChI |

InChI=1S/C19H12N2O2/c22-18-10-17(15-3-1-2-4-16(15)19(18)23)21-14-6-5-13-11-20-8-7-12(13)9-14/h1-11,21H |

Clave InChI |

NYDMVPHEEBVAHT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC4=C(C=C3)C=NC=C4 |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC4=C(C=C3)C=NC=C4 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

YZ129; YZ 129; YZ-129 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.